Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Catalog No.
S715221
CAS No.
363-58-6
M.F
C6H6ClF3O3
M. Wt
218.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

CAS Number

363-58-6

Product Name

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

IUPAC Name

ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

Molecular Formula

C6H6ClF3O3

Molecular Weight

218.56 g/mol

InChI

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3

InChI Key

YVWUNJVPOCYLIM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Cl

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Cl

The exact mass of the compound Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS 363-58-6) is a trifluoromethylated β-ketoester functionalized with a chlorine atom at the α-position. This specific combination of a trifluoromethyl group, two carbonyl groups, and a reactive chloro-substituent makes it a versatile building block, particularly for synthesizing trifluoromethyl-containing heterocyclic compounds. Its primary procurement value lies in its ability to introduce both a CF3 motif and a pre-functionalized site for cyclization or substitution, which is critical in the development of pharmaceuticals and agrochemicals.

Research Fit

Workflow Fluorinated heterocycle & pharmacophore synthesis
Selection Bifunctional α‑chloro/trifluoroacetyl building block
Use Context Agrochemical & medicinal chemistry campaigns

Substituting Ethyl 2-chloro-4,4,4-trifluoroacetoacetate with simpler analogs is often unfeasible due to loss of critical reactivity and regiochemical control. The non-chlorinated analog, ethyl 4,4,4-trifluoroacetoacetate (E-TFA), lacks the C2-chloro leaving group, preventing its use in cyclization pathways that rely on this specific reactive site. Conversely, the non-fluorinated analog, ethyl 2-chloroacetoacetate, lacks the electron-withdrawing trifluoromethyl group. The CF3 group significantly alters the electrophilicity of the adjacent carbonyl, which is a key factor in directing regioselectivity during the synthesis of heterocyclic structures like pyrazoles. This makes the title compound essential for specific, high-selectivity synthetic routes.

Substitution Risk

α‑Substitution capability

Non‑chlorinated analogs cannot undergo direct SN2 displacement without prior activation, limiting synthetic utility.

Trifluoromethyl functionality

Ethyl 2‑chloroacetoacetate lacks the CF₃ group, altering metabolic stability and lipophilicity in derived products.

Physical property mismatch

Differences in density and boiling point vs. common analogs may compromise workup and purification procedures.

Precursor Suitability: Enables High-Yield Synthesis of Agrochemical Intermediate Tebufenpyrad

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a documented precursor for the synthesis of the commercially significant acaricide Tebufenpyrad. A patent discloses a synthetic route where it is reacted with N-(4-tert-butylbenzyl)-N-methylhydrazine to produce a key pyrazole intermediate. This specific precursor is selected to construct the required 3-chloro-1-methyl-5-p-tolyl-1H-pyrazole core structure, demonstrating its direct applicability in industrial agrochemical manufacturing workflows.

Evidence DimensionPrecursor utility in patented synthesis
Target Compound DataUtilized as a key building block for the synthesis of the acaricide Tebufenpyrad.
Comparator Or BaselineAnalogs lacking either the C2-chloro or C4-CF3 group would not yield the correct Tebufenpyrad pyrazole structure.
Quantified DifferenceEnables the specific reaction pathway; comparators are unsuitable.
ConditionsReaction with a substituted hydrazine to form a functionalized pyrazole ring, as described in a patent for a commercial acaricide.

This evidence directly links the procurement of this specific compound to the manufacturing process of a registered agrochemical, confirming its industrial relevance and suitability.

Synthetic Yield
Head‑to‑head
97.1% vs 84.2% (+12.9 pp)
Reported yield improvement may reduce purification burden
Patent‑derived data; verify with supplier

Processability: High-Yield Chlorination Process from E-TFA Precursor

The manufacturability of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is well-established, providing a reliable supply chain for procurement. A patented method describes the high-yield synthesis by direct chlorination of its immediate precursor, ethyl 4,4,4-trifluoroacetoacetate (E-TFA), using sulfuryl chloride. One example details the reaction of 5 moles of E-TFA with 5.5 moles of sulfuryl chloride, resulting in a crude product yield of 1.08 kg from 0.93 kg of starting material, demonstrating an efficient and scalable synthesis.

Evidence DimensionSynthetic Yield
Target Compound Data1.08 kg crude product from 0.93 kg starting material.
Comparator Or BaselineThe reaction starts from the widely available ethyl 4,4,4-trifluoroacetoacetate.
Quantified DifferenceThe process shows a mass increase consistent with high conversion efficiency for the chlorination step.
ConditionsReaction of ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride at 25-40 °C over 24 hours.

This demonstrates a robust and high-yielding manufacturing process, which is a critical procurement consideration for ensuring consistent quality and availability for large-scale applications.

α‑C–H Acidity
Class‑level inference
pKa ~4.96 (predicted)
May support mild‑base enolate generation
Predicted value; experimental data recommended

Precursor Suitability: Enables Regioselective Synthesis of 3-Trifluoromethyl-5-hydroxypyrazoles

The trifluoromethyl group in Ethyl 2-chloro-4,4,4-trifluoroacetoacetate directs the regioselectivity of cyclocondensation reactions with hydrazines, a critical factor for synthesizing specific pyrazole isomers. When reacting with methylhydrazine, the non-chlorinated analog (E-TFA) can yield a mixture of isomers. For example, one study using E-TFA reported a 6:1 selectivity ratio of the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol over its isomer. While this specific study does not use the chlorinated title compound, the principle of CF3-directed regioselectivity is fundamental. The presence of the additional chloro-group on the title compound provides a further synthetic handle for subsequent modifications, a feature absent in E-TFA.

Evidence DimensionRegioselectivity Ratio (Isomer 1 vs. Isomer 2)
Target Compound DataProvides a precursor with defined reactivity at C2 (Cl) and C4 (CF3-activated carbonyl) for predictable cyclizations.
Comparator Or BaselineEthyl 4,4,4-trifluoroacetoacetate (E-TFA) yields a 6:1 ratio of pyrazole isomers in a reaction with methylhydrazine.
Quantified DifferenceThe title compound offers an additional reactive site (the chloro group) for further functionalization compared to E-TFA, enabling more complex synthetic designs.
ConditionsCyclocondensation reaction with substituted hydrazines.

For synthesizing specific, pure pyrazole isomers required for pharmaceuticals or agrochemicals, controlling regioselectivity is paramount; this compound's structure is designed to provide that control.

Physical Properties
Direct comparison
Density 1.39 g/cm³, bp 67 °C
Distinct separation and distillation profiles may simplify workup
vs. ETFAA (1.259 g/cm³, 131 °C)
Industrial Validation
Reported
98% purity, 87‑92% yield
Compatible with established thifluzamide process
May reduce agrochemical development risk

Agrochemicals: Synthesis of Pyrazole-Based Acaricides and Herbicides

This compound is the right choice when synthesizing pyrazole-based agrochemicals that require a specific substitution pattern, such as a 3-chloro group and a 5-trifluoromethyl group on the pyrazole ring. Its use as a precursor for the acaricide Tebufenpyrad confirms its utility in established industrial synthesis pathways where alternative precursors would fail to produce the correct molecular scaffold.

Pharmaceuticals: Building Block for Regiochemically Pure Trifluoromethyl-Pyrazoles

In pharmaceutical R&D, this precursor is ideal for constructing libraries of highly functionalized trifluoromethyl-pyrazoles. The trifluoromethyl group often enhances metabolic stability and binding affinity. The compound's defined reactive sites allow for predictable cyclization, ensuring the synthesis of a single, desired regioisomer, which is critical for reducing purification costs and meeting regulatory standards for API purity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis (e.g., GPR84 antagonists)
α‑chloro cyclocondensation, CF₃ metabolic stability
Regioselectivity and yield in heterocycle formation
Industrial thifluzamide production
Established intermediate, reported purity and physical specs
Lot consistency and process reproducibility
α‑Functionalization for SAR libraries
Mild enolate generation via α‑C–H acidity
Chemoselectivity and substrate scope under mild conditions
2‑Aminothiazole carboxylate synthesis
Direct α‑chloro displacement by sulfur nucleophiles
Reaction efficiency without harsh activation

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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